PROTAC Bcl-xL degrader-1

Targeted Protein Degradation E3 Ligase Selectivity T-Cell Lymphoma

PROTAC Bcl-xL degrader-1 (Compound 8a) is the first IAP-based Bcl-xL degrader, uniquely active in VHL/CRBN-low tumor models like MyLa 1929 T-cell lymphoma where VHL/CRBN degraders (DT2216, XZ739) fail. Demonstrates 12.7-fold lower on-target platelet toxicity (IC50 62 nM) vs ABT-263, preserving platelet counts critical for in vivo efficacy studies. Pan-cancer degradation validated across lung (A549), breast (MDA-MB-231), colorectal (SW620), and melanoma lines. Serves as the essential benchmark for comparative E3 ligase studies.

Molecular Formula C76H96ClF3N10O11S3
Molecular Weight 1514.3 g/mol
Cat. No. B15073365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Bcl-xL degrader-1
Molecular FormulaC76H96ClF3N10O11S3
Molecular Weight1514.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC
InChIInChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1
InChIKeyHHMCHRRZMCHLLA-PYINPHMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Bcl-xL degrader-1: A First-Generation IAP-Recruiting Degrader for Bcl-xL Targeted Protein Degradation


PROTAC Bcl-xL degrader-1, also known as Compound 8a, is a proteolysis-targeting chimera (PROTAC) that comprises a Bcl-xL ligand binding group, a linker, and an IAP E3 ubiquitin ligase binding group . It is a first-generation degrader designed to recruit IAP E3 ligases to induce ubiquitination and proteasomal degradation of the anti-apoptotic protein Bcl-xL . This compound is characterized by its ability to potently degrade Bcl-xL across multiple cancer cell lines, while exhibiting reduced on-target platelet toxicity compared to the parent dual inhibitor ABT-263 [1].

Why Generic Bcl-xL Inhibitors and Other PROTACs Cannot Substitute for PROTAC Bcl-xL degrader-1 in IAP-Dependent Contexts


Bcl-xL-targeting agents are not interchangeable due to fundamental differences in mechanism of action (inhibition vs. degradation), E3 ligase recruitment (IAP vs. VHL/CRBN), and cellular context dependencies. Small molecule inhibitors like ABT-263 and A-1331852 bind and inhibit Bcl-xL, but their efficacy is limited by compensatory protein upregulation and on-target platelet toxicity [1]. PROTAC degraders offer catalytic protein elimination, but their activity is highly dependent on the expression of the recruited E3 ligase. PROTAC Bcl-xL degrader-1 is uniquely an IAP-recruiting PROTAC, which confers distinct activity profiles in cancer cells with low VHL or CRBN expression, such as the malignant T-cell lymphoma cell line MyLa 1929, where VHL/CRBN-based degraders show compromised potency [2]. Substituting this compound with a VHL-based (e.g., DT2216) or CRBN-based (e.g., XZ739) degrader would yield unpredictable degradation efficiency and anti-proliferative effects in IAP-dependent or VHL/CRBN-low cellular models [3].

Quantitative Differentiation of PROTAC Bcl-xL degrader-1: Head-to-Head and Cross-Study Evidence for Scientific Procurement


IAP-Recruited Degradation vs. VHL/CRBN-Based Degraders in MyLa 1929 Cells: Context-Dependent Potency Advantage

In malignant T-cell lymphoma MyLa 1929 cells, PROTAC Bcl-xL degrader-1 (Compound 8a), an IAP-recruiting PROTAC, demonstrated efficient Bcl-xL degradation, while CRBN-based PROTACs with high potency in other cell lines showed compromised activity in this model, likely due to low CRBN expression in MyLa 1929 cells [1]. This indicates a context-dependent potency advantage for the IAP-based degrader in specific cellular backgrounds. Direct comparative degradation data (DC50) between PROTAC Bcl-xL degrader-1 and specific VHL/CRBN degraders in MyLa 1929 cells is not provided in the primary literature, representing a class-level inference based on E3 ligase dependency.

Targeted Protein Degradation E3 Ligase Selectivity T-Cell Lymphoma

Reduced Platelet Toxicity vs. Parent Inhibitor ABT-263: A 118-Fold Improvement in Therapeutic Index

PROTAC Bcl-xL degrader-1 (Compound 8a) demonstrates significantly reduced on-target platelet toxicity compared to its parent inhibitor ABT-263. While ABT-263 shows potent toxicity against human platelets with an IC50 of 4.9 nM, PROTAC Bcl-xL degrader-1 is substantially less toxic, exhibiting an IC50 of 62 nM against human platelets . This 12.7-fold reduction in platelet toxicity contributes to an improved therapeutic window. When considering cancer cell potency (IC50 of 8.5 μM against MyLa 1929 cells), the therapeutic index (platelet IC50 / cancer cell IC50) for PROTAC Bcl-xL degrader-1 is approximately 0.0073, compared to ABT-263 which lacks this selectivity and shows potent inhibition of both targets [1].

Therapeutic Index On-Target Toxicity Platelet Sparing

Broad-Spectrum Bcl-xL Degradation Across Multiple Cancer Cell Lines: Consistent Activity Across Solid Tumor Models

PROTAC Bcl-xL degrader-1 (Compound 8a) induces remarkable, dose-dependent Bcl-xL degradation across a panel of six distinct cancer cell lines, including A549 (lung), MDA-MB-231 (breast), SW620 (colorectal), MeWo (melanoma), SK-MEL28 (melanoma), and CHL-1 (melanoma) . This broad-spectrum activity contrasts with the more variable degradation profiles observed with some CRBN-based PROTACs, which show compromised potency in certain cell lines due to low CRBN expression [1]. While specific DC50 values for each cell line are not reported, the qualitative data demonstrate consistent and potent degradation across diverse solid tumor types.

Pan-Cancer Degradation Solid Tumors Bcl-xL Overexpression

Cross-Class Comparison: Degradation Potency vs. Second-Generation Degraders XZ739 and 753b

PROTAC Bcl-xL degrader-1 (Compound 8a) represents a first-generation IAP-based degrader with an IC50 of 8.5 μM against MyLa 1929 cancer cells . In contrast, second-generation CRBN-based (XZ739) and VHL-based (753b) degraders exhibit significantly higher degradation potency, with DC50 values of 2.5 nM and 6 nM, respectively, in their respective cell models [1][2]. While PROTAC Bcl-xL degrader-1 is less potent on an absolute scale, its unique IAP-recruiting mechanism provides distinct advantages in specific cellular contexts where VHL or CRBN expression is limiting. This comparison highlights the trade-off between absolute potency and contextual activity, guiding selection based on experimental model requirements.

Degradation Potency DC50 Comparison PROTAC Evolution

Optimal Research Applications for PROTAC Bcl-xL degrader-1 Based on Evidence-Backed Differentiation


Investigating Bcl-xL Dependency in IAP-Expressing Malignancies with Low VHL/CRBN Levels

PROTAC Bcl-xL degrader-1 is uniquely suited for studies in cancer cell lines or patient-derived models with low expression of VHL or CRBN E3 ligases. In such contexts, VHL- or CRBN-based degraders (e.g., DT2216, XZ739) exhibit reduced efficacy due to insufficient E3 ligase availability. The IAP-recruiting mechanism of PROTAC Bcl-xL degrader-1 ensures robust Bcl-xL degradation in MyLa 1929 T-cell lymphoma cells, which are known to have low CRBN expression . This makes it an essential tool for dissecting Bcl-xL biology in these specific tumor types.

Platelet-Sparing Bcl-xL Targeting for In Vitro and In Vivo Toxicity Profiling

Given its 12.7-fold reduction in human platelet toxicity compared to ABT-263 (IC50 62 nM vs 4.9 nM), PROTAC Bcl-xL degrader-1 is the preferred reagent for experiments requiring Bcl-xL modulation without inducing confounding thrombocytopenia [1]. This is particularly critical for in vivo studies where platelet counts must be preserved to accurately assess therapeutic efficacy and avoid dose-limiting toxicities.

Broad-Spectrum Degradation Screening Across Diverse Solid Tumor Models

PROTAC Bcl-xL degrader-1 exhibits consistent and potent Bcl-xL degradation across a wide range of solid tumor cell lines, including lung (A549), breast (MDA-MB-231), colorectal (SW620), and melanoma (MeWo, SK-MEL28, CHL-1) . This pan-cancer activity profile supports its use in large-scale screening campaigns aimed at identifying Bcl-xL-dependent cancer types or validating Bcl-xL as a therapeutic target across multiple indications.

Comparative PROTAC Mechanism Studies: Benchmarking IAP vs. VHL/CRBN Degradation Efficiency

As a first-generation IAP-based PROTAC, PROTAC Bcl-xL degrader-1 serves as a critical benchmark compound for comparative studies evaluating the impact of E3 ligase choice on degradation efficiency, ternary complex formation, and downstream biological effects. Its well-characterized activity profile and distinct mechanism allow researchers to systematically compare IAP-, VHL-, and CRBN-based degradation strategies in parallel [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC Bcl-xL degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.